Cas no 1369409-83-5 (methyl2-(4-methylnaphthalen-1-yl)ethylamine)

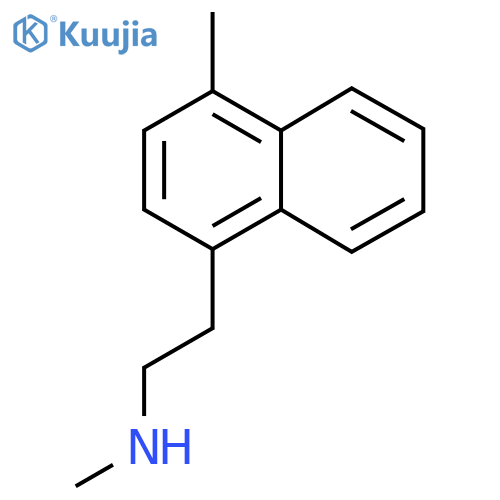

1369409-83-5 structure

商品名:methyl2-(4-methylnaphthalen-1-yl)ethylamine

methyl2-(4-methylnaphthalen-1-yl)ethylamine 化学的及び物理的性質

名前と識別子

-

- methyl2-(4-methylnaphthalen-1-yl)ethylamine

- 1369409-83-5

- methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine

- EN300-1809506

-

- インチ: 1S/C14H17N/c1-11-7-8-12(9-10-15-2)14-6-4-3-5-13(11)14/h3-8,15H,9-10H2,1-2H3

- InChIKey: PKAAGPNVZXENJX-UHFFFAOYSA-N

- ほほえんだ: N(C)CCC1C=CC(C)=C2C=CC=CC=12

計算された属性

- せいみつぶんしりょう: 199.136099547g/mol

- どういたいしつりょう: 199.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 12Ų

methyl2-(4-methylnaphthalen-1-yl)ethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1809506-0.05g |

methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine |

1369409-83-5 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1809506-10.0g |

methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine |

1369409-83-5 | 10g |

$4852.0 | 2023-05-26 | ||

| Enamine | EN300-1809506-0.1g |

methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine |

1369409-83-5 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1809506-1.0g |

methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine |

1369409-83-5 | 1g |

$1129.0 | 2023-05-26 | ||

| Enamine | EN300-1809506-2.5g |

methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine |

1369409-83-5 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1809506-5g |

methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine |

1369409-83-5 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1809506-1g |

methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine |

1369409-83-5 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1809506-0.25g |

methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine |

1369409-83-5 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1809506-5.0g |

methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine |

1369409-83-5 | 5g |

$3273.0 | 2023-05-26 | ||

| Enamine | EN300-1809506-0.5g |

methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine |

1369409-83-5 | 0.5g |

$809.0 | 2023-09-19 |

methyl2-(4-methylnaphthalen-1-yl)ethylamine 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1369409-83-5 (methyl2-(4-methylnaphthalen-1-yl)ethylamine) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量